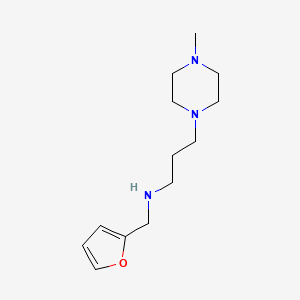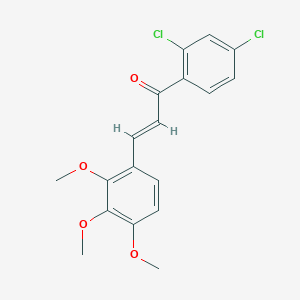![molecular formula C15H18N2 B3076967 N-[(quinolin-6-yl)methyl]cyclopentanamine CAS No. 1042811-45-9](/img/structure/B3076967.png)
N-[(quinolin-6-yl)methyl]cyclopentanamine
Übersicht
Beschreibung
“N-[(quinolin-6-yl)methyl]cyclopentanamine” is a chemical compound with the molecular formula C15H18N2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing quinoline derivatives. For instance, one approach involves the reaction of aniline and acrolein . Another method involves the use of bioisosterism strategy .Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoline scaffold, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo various chemical reactions. The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 226.31682 . Other properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Psycho- and Neurotropic Properties
A study examined the psycho- and neurotropic properties of novel quinoline derivatives, including those similar to N-[(quinolin-6-yl)methyl]cyclopentanamine. These compounds showed potential as psychoactive substances with specific effects such as sedation, anti-anxiety, anti-amnesic, and antihypoxic effects, suggesting their relevance in neuropsychiatric research and therapy (Podolsky, Shtrygol’, & Zubkov, 2017).
Antiplasmodial Activity
Research on quinoline derivatives has shown significant antiplasmodial activity. These compounds, structurally related to this compound, displayed potent nanomolar range activity against malaria-causing Plasmodium strains, indicating their potential in antimalarial drug development (El Sayed et al., 2009).
Antitumor and Cytotoxic Effects
Several quinoline compounds have demonstrated significant antitumor properties. Studies on various quinoline derivatives have shown cytotoxicity against different cancer cell lines, suggesting that these compounds, including those akin to this compound, could be promising in cancer research and therapy (Huang et al., 2013).
DNA Methylation Inhibition
Quinoline derivatives, related to this compound, have been found to inhibit DNA methyltransferase, a key enzyme involved in epigenetic modifications. This implies their potential application in studies related to epigenetics and diseases involving abnormal DNA methylation (Rilova et al., 2014).
Antimicrobial Activity
Some quinoline derivatives exhibited antimicrobial activities against various bacterial and fungal strains. This indicates the potential use of these compounds, including those similar to this compound, in the development of new antimicrobial agents (Holla et al., 2005).
Wirkmechanismus
While the specific mechanism of action for “N-[(quinolin-6-yl)methyl]cyclopentanamine” is not available, quinoline derivatives have been studied for their potential biological activities. For example, some quinoline derivatives have shown anticancer activities, possibly through interaction with the PI3K/AKT/mTOR signaling pathway .
Safety and Hazards
Zukünftige Richtungen
Quinoline derivatives, including “N-[(quinolin-6-yl)methyl]cyclopentanamine”, continue to be an area of interest in medicinal chemistry research due to their diverse therapeutic profiles . Future research may focus on developing novel cytotoxic drugs using this scaffold with potent activity and selectivity .
Eigenschaften
IUPAC Name |
N-(quinolin-6-ylmethyl)cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-14(5-1)17-11-12-7-8-15-13(10-12)4-3-9-16-15/h3-4,7-10,14,17H,1-2,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWCZCLCQOZDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B3076891.png)

![2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3076909.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3076917.png)
![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3076921.png)



![(Propan-2-yl)[(quinolin-6-yl)methyl]amine](/img/structure/B3076948.png)

![(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B3076957.png)

![1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B3076985.png)

